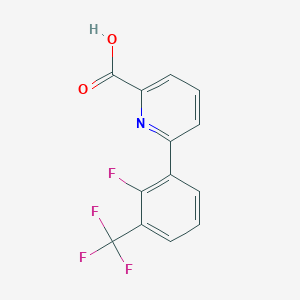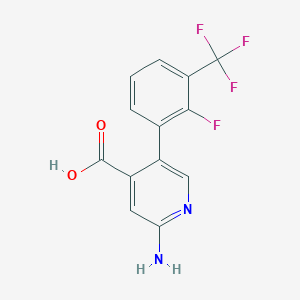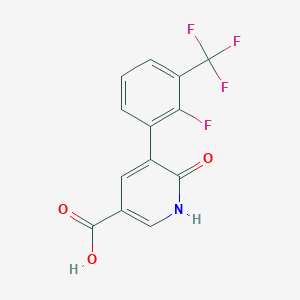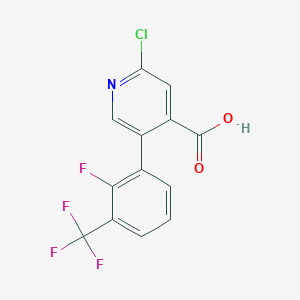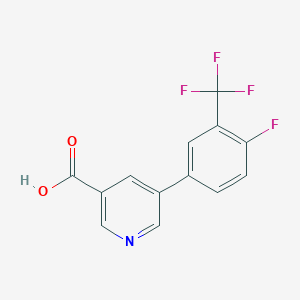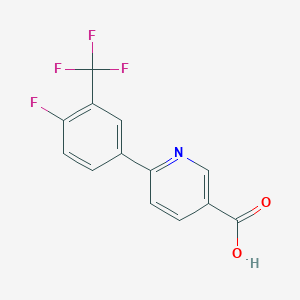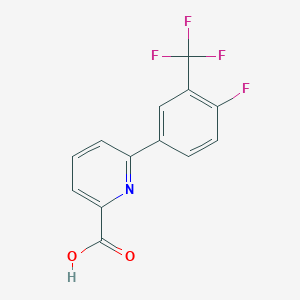
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid (6-FTPP) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. The compound is a white powder with a molecular formula of C9H5F6NO2. 6-FTPP is a versatile molecule that has been used in numerous studies due to its unique properties.
科学的研究の応用
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has a variety of applications in scientific research. It has been used in the synthesis of various organic compounds, including drugs and pharmaceuticals. 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used in studies of enzyme kinetics and protein-ligand interactions.
作用機序
The mechanism of action of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not fully understood. However, it is known that the compound interacts with proteins and enzymes in a variety of ways. 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to bind to certain proteins and enzymes, which can result in changes in their structure and activity. It has also been found to interact with DNA and RNA, which can affect gene expression.
Biochemical and Physiological Effects
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. In addition, 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to using 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in lab experiments. The compound is toxic and must be handled with care. In addition, its effects on proteins and enzymes can vary depending on the concentration and other factors.
将来の方向性
There are several potential future directions for 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% research. Further studies could be conducted to better understand the mechanism of action of the compound and its effects on proteins and enzymes. In addition, more research could be done to explore the potential applications of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in drug development and other areas. Finally, further studies could be conducted to investigate the potential toxicity of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% and to identify ways to reduce its toxicity.
合成法
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% can be synthesized through several methods. The most common synthesis method involves the reaction of 4-fluoro-3-trifluoromethylphenyl isocyanate and pyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or dimethylformamide. The reaction yields 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% as a white powder with a purity of 95%.
特性
IUPAC Name |
6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-5-4-7(6-8(9)13(15,16)17)10-2-1-3-11(18-10)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFVLBNCNJYTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



